3-chloro-4-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine
Description
3-Chloro-4-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine is a pyridine derivative featuring a chlorine atom at the 3-position and a methoxy group at the 4-position, linked via a piperidine ring substituted with a 2-fluorobenzenesulfonyl moiety. This structure combines halogenated aromaticity, sulfonamide functionality, and a piperidine scaffold, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors where such motifs are critical .
Properties
IUPAC Name |
3-chloro-4-[[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]methoxy]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O3S/c18-14-11-20-8-5-16(14)24-12-13-6-9-21(10-7-13)25(22,23)17-4-2-1-3-15(17)19/h1-5,8,11,13H,6-7,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBRHWPQTAZCOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)S(=O)(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-4-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine is a synthetic organic compound characterized by a complex structure that includes a pyridine ring, a methoxy group, and a piperidine moiety substituted with a fluorobenzenesulfonyl group. Its molecular formula is with a molecular weight of approximately 384.9 g/mol. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Reported Activities
Research suggests that derivatives similar to 3-chloro-4-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine exhibit various biological activities:
| Activity Type | Description |
|---|---|
| Antimicrobial | Compounds with similar structures have shown effectiveness against bacterial strains. |
| Antitumor | Some pyridine derivatives are investigated for their potential to inhibit tumor growth. |
| Enzyme Inhibition | Sulfonamide-containing compounds may act as inhibitors for specific enzymes involved in metabolic pathways. |
Case Studies and Research Findings
- Antimicrobial Properties : A study on related pyridine derivatives indicated that compounds with similar structural features displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that 3-chloro-4-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine may also possess similar properties due to its structural analogies .
- Antitumor Activity : Research on quinoxaline derivatives has shown promising antitumor effects, particularly in inhibiting cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest . Given the structural similarities, it is plausible that 3-chloro-4-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine could exhibit comparable effects.
- Enzyme Inhibition Studies : Related compounds have been studied for their potential to inhibit key enzymes involved in disease pathology, such as matrix metalloproteinases (MMPs). These enzymes play critical roles in tissue remodeling and cancer metastasis . The sulfonamide group in this compound may facilitate enzyme interaction, leading to inhibition.
Future Research Directions
Given the promising structural characteristics and preliminary findings related to similar compounds, further research is warranted to explore:
- In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy of 3-chloro-4-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine in animal models.
- Mechanistic Studies : To elucidate the precise biochemical pathways affected by this compound.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced biological activity and reduced toxicity.
Comparison with Similar Compounds
Substituent Effects on the Pyridine Core
The pyridine ring’s substitution pattern significantly influences electronic and steric properties:
- Chloro vs. In contrast, 2-chloro-4-iodo-3-methylpyridine () demonstrates how halogen position and size alter reactivity and solubility .
- Methoxy Linker : The 4-methoxy group in the target compound, attached via a piperidinylmethoxy chain, differs from simpler methoxy substituents (e.g., 4-methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine in ). The extended linker may improve conformational flexibility or target engagement .
Piperidine and Sulfonyl Group Variations
Modifications to the piperidine-sulfonyl moiety are critical for pharmacokinetics:
- Sulfonyl Substituents: The 2-fluorobenzenesulfonyl group in the target compound contrasts with methylsulfonyl (e.g., 1-(methylsulfonyl)piperidin-4-yl in ) or aryl sulfonates. Fluorine’s electronegativity may enhance metabolic stability and membrane permeability compared to non-fluorinated analogs .
- Piperidine Modifications : Analogs with 1-ethylpiperidin-4-yl or 1-(2-methoxyethyl)piperidin-4-yl () suggest that bulkier substituents could reduce solubility but improve receptor affinity .
Pharmacological and Physicochemical Properties
Predicted Properties Based on Substituents
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
